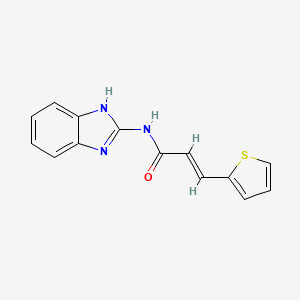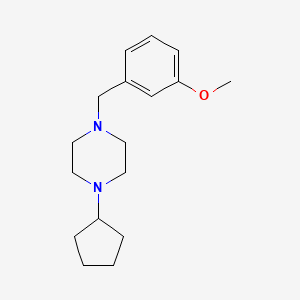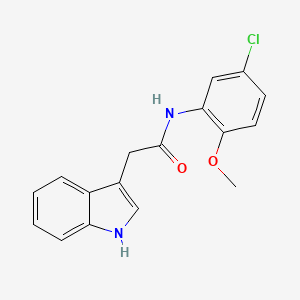![molecular formula C14H20N2O3S B5830626 N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as URB597 and belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors.
Aplicaciones Científicas De Investigación
URB597 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in preclinical studies. URB597 has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Furthermore, URB597 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Mecanismo De Acción
URB597 is a selective inhibitor of FAAH, which is an enzyme responsible for the degradation of endocannabinoids such as anandamide. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which can lead to the activation of cannabinoid receptors and subsequent modulation of neurotransmitter release. This mechanism of action is thought to underlie the therapeutic effects of URB597.
Biochemical and Physiological Effects
URB597 has been shown to increase the levels of anandamide in the brain, which can lead to the activation of cannabinoid receptors and subsequent modulation of neurotransmitter release. This can result in analgesic, anxiolytic, and antidepressant effects. URB597 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
URB597 has several advantages for lab experiments. It is a selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in physiological and pathological processes. URB597 is also relatively stable and can be administered orally or intraperitoneally. However, URB597 has some limitations for lab experiments. It has a short half-life, which can make it difficult to achieve sustained inhibition of FAAH. Additionally, URB597 can have off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on URB597. One area of interest is the potential use of URB597 in the treatment of drug addiction and withdrawal symptoms. Another area of interest is the development of more selective FAAH inhibitors that can achieve sustained inhibition of FAAH without off-target effects. Furthermore, the therapeutic potential of URB597 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease warrants further investigation.
Métodos De Síntesis
The synthesis of URB597 involves the reaction between 2,4-dimethoxybenzenamine and 3-methylbutanoyl chloride in the presence of a base. The reaction results in the formation of N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide. The synthesis method of URB597 has been optimized to obtain high yields and purity of the compound.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-9(2)7-13(17)16-14(20)15-11-6-5-10(18-3)8-12(11)19-4/h5-6,8-9H,7H2,1-4H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYNJYDRSBABKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5830552.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)

![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)

![5-(4-chlorophenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5830586.png)
![methyl 4-methyl-3-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B5830590.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)

![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)


